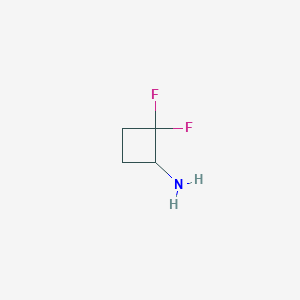
2,2-Difluorocyclobutan-1-amine
Vue d'ensemble
Description
2,2-Difluorocyclobutan-1-amine (DFCA) is a cyclic amine that has been gaining attention in scientific research due to its unique chemical properties and potential applications. DFCA is a four-membered ring compound that contains two fluorine atoms and an amino group. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Applications De Recherche Scientifique
2,2-Difluorocyclobutan-1-amine has been used in various scientific research applications, including drug discovery, chemical biology, and materials science. 2,2-Difluorocyclobutan-1-amine has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which are involved in the regulation of gene expression. 2,2-Difluorocyclobutan-1-amine has also been used as a building block for the synthesis of novel compounds with potential biological activity. In addition, 2,2-Difluorocyclobutan-1-amine has been used in the preparation of polymers and other materials with unique properties.
Mécanisme D'action
2,2-Difluorocyclobutan-1-amine inhibits the activity of HDACs by binding to the active site of the enzyme and preventing the removal of acetyl groups from histone proteins. This leads to an increase in histone acetylation, which is associated with changes in gene expression. 2,2-Difluorocyclobutan-1-amine has also been shown to inhibit the activity of other enzymes, such as lysine-specific demethylase 1 (LSD1), which is involved in the regulation of gene expression through the removal of methyl groups from histone proteins.
Biochemical and Physiological Effects:
2,2-Difluorocyclobutan-1-amine has been shown to have various biochemical and physiological effects, including changes in gene expression, cell growth, and differentiation. 2,2-Difluorocyclobutan-1-amine has been shown to induce apoptosis (programmed cell death) in cancer cells by altering gene expression. 2,2-Difluorocyclobutan-1-amine has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 2,2-Difluorocyclobutan-1-amine has been shown to promote the differentiation of stem cells into specific cell types.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-Difluorocyclobutan-1-amine has several advantages for lab experiments, including its high potency and specificity for HDAC inhibition. 2,2-Difluorocyclobutan-1-amine is also relatively easy to synthesize and can be modified to produce analogs with different properties. However, 2,2-Difluorocyclobutan-1-amine has some limitations, including its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.
Orientations Futures
Future research on 2,2-Difluorocyclobutan-1-amine could focus on the development of novel compounds based on its structure, the optimization of its pharmacokinetic properties, and the evaluation of its potential therapeutic applications. 2,2-Difluorocyclobutan-1-amine could also be used as a tool for studying the role of HDACs and other enzymes in gene expression and cell differentiation. In addition, 2,2-Difluorocyclobutan-1-amine could be used in the development of new materials with unique properties.
Propriétés
IUPAC Name |
2,2-difluorocyclobutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2N/c5-4(6)2-1-3(4)7/h3H,1-2,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJMTZCOQFSWEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluorocyclobutan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




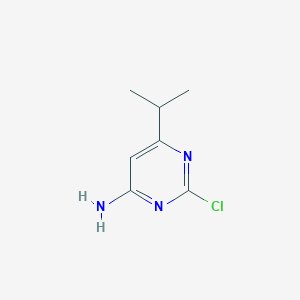

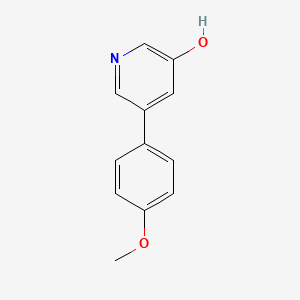
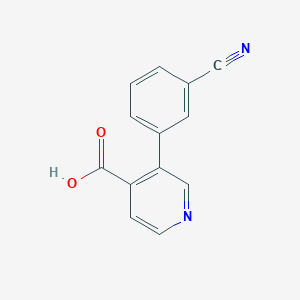
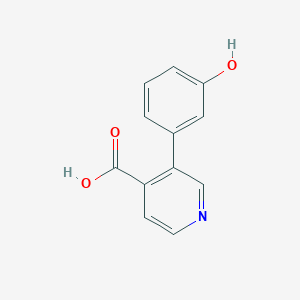
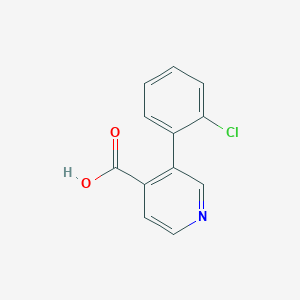
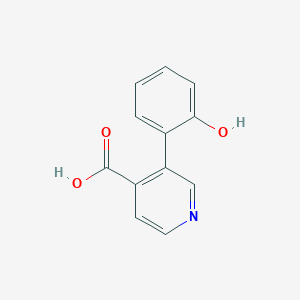
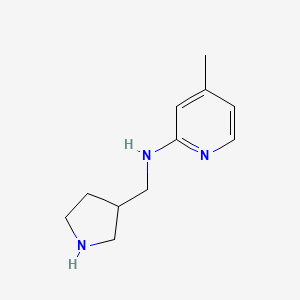
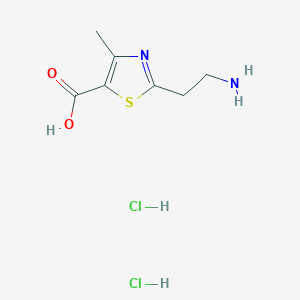
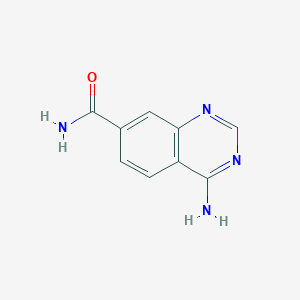

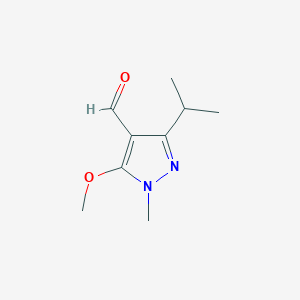
![2-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile hydrochloride](/img/structure/B3226906.png)